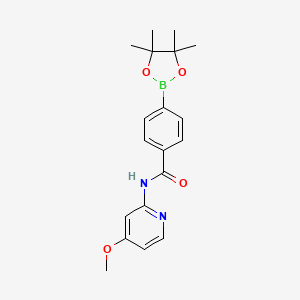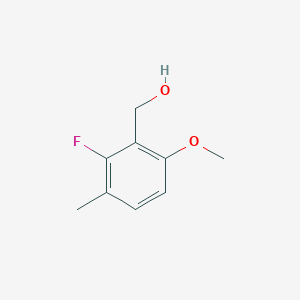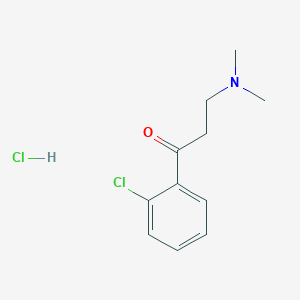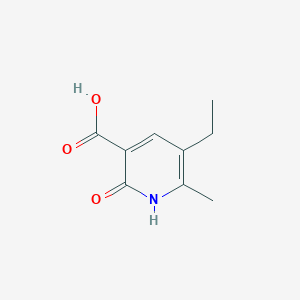![molecular formula C7H5ClN2S2 B13895357 5-Chloro-2-methylsulfanyl-thiazolo[4,5-B]pyridine](/img/structure/B13895357.png)
5-Chloro-2-methylsulfanyl-thiazolo[4,5-B]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-methylsulfanyl-thiazolo[4,5-B]pyridine is a heterocyclic compound that belongs to the thiazolo[4,5-B]pyridine family. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring fused to a pyridine ring, makes it a valuable scaffold for drug development and other scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methylsulfanyl-thiazolo[4,5-B]pyridine typically involves the annulation of a thiazole ring to a pyridine derivativeThe reaction conditions often involve the use of reagents such as hydrazonoyl halides and triethylamine in solvents like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and computational chemistry can also aid in optimizing the synthetic process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-methylsulfanyl-thiazolo[4,5-B]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .
Applications De Recherche Scientifique
5-Chloro-2-methylsulfanyl-thiazolo[4,5-B]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studying enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: It is used in the development of agrochemicals and other industrial products
Mécanisme D'action
The mechanism of action of 5-Chloro-2-methylsulfanyl-thiazolo[4,5-B]pyridine involves its interaction with specific molecular targets. It can inhibit enzymes or receptors, leading to various biological effects. For example, it has been shown to inhibit phosphoinositide 3-kinase, which plays a role in cell growth and survival pathways . The compound’s unique structure allows it to bind effectively to these targets, disrupting their normal function and exerting its pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share a similar thiazole-pyridine fused structure and exhibit similar pharmacological activities.
Thiazolo[5,4-b]pyridine derivatives: These compounds also have a fused thiazole-pyridine structure and are known for their potent inhibitory activities against various enzymes.
Uniqueness
5-Chloro-2-methylsulfanyl-thiazolo[4,5-B]pyridine stands out due to its specific substitution pattern, which enhances its pharmacological properties. The presence of the chloro and methylsulfanyl groups contributes to its unique binding affinity and selectivity for molecular targets, making it a valuable compound for drug development and other scientific research applications .
Propriétés
Formule moléculaire |
C7H5ClN2S2 |
|---|---|
Poids moléculaire |
216.7 g/mol |
Nom IUPAC |
5-chloro-2-methylsulfanyl-[1,3]thiazolo[4,5-b]pyridine |
InChI |
InChI=1S/C7H5ClN2S2/c1-11-7-10-6-4(12-7)2-3-5(8)9-6/h2-3H,1H3 |
Clé InChI |
UMADREYFZMNMHV-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC2=C(S1)C=CC(=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Rel-methyl (1R,6S,7r)-bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B13895283.png)

![Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride](/img/structure/B13895293.png)
![Tert-butyl 4-[2-fluoro-4-(methoxymethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13895299.png)
![Ethyl 2-amino-4-methyl-4,6-dihydrothieno[2,3-c]furan-3-carboxylate](/img/structure/B13895301.png)
![Methyl 3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13895305.png)


![Tert-butyl 6-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]-5-methoxy-2,3-dihydroindole-1-carboxylate](/img/structure/B13895324.png)

![Methyl 5-bromo-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]benzoate](/img/structure/B13895338.png)


